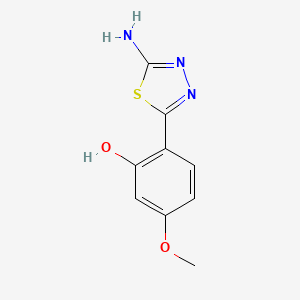
2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol, also known as AMTP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. The synthesis of AMTP is a complex process that involves several steps, and the compound has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol is not fully understood, but it has been proposed that the compound may interact with cellular proteins and enzymes, leading to the induction of apoptosis in cancer cells. This compound has also been found to chelate metal ions, which may contribute to its fluorescent properties and potential applications in metal ion detection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. The compound has also been found to exhibit antioxidant properties, which may contribute to its potential use as an antitumor agent. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of using 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol in lab experiments is its ability to chelate metal ions, which makes it a useful tool for the detection of metal ions in solution. Additionally, the compound has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may limit its widespread use.
将来の方向性
There are several future directions for the study of 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol, including its potential use as an antitumor agent and the development of new antibiotics. Additionally, the compound may be studied for its potential use in metal ion detection and as a fluorescent probe for imaging in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is a complex process that involves several steps, and the compound has been found to exhibit various biochemical and physiological effects. This compound has potential applications in metal ion detection, as an antitumor agent, and the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol is a multi-step process that involves the reaction of 2-amino-5-methoxyphenol with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final product, this compound. The yield of the synthesis process is around 60%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in solution. The compound has also been studied for its potential use as an antitumor agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-14-5-2-3-6(7(13)4-5)8-11-12-9(10)15-8/h2-4,13H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNSBIFGPOMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-7-(dimethylamino)-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094561.png)
![1-{2-[2-(3-ethylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B6094565.png)
![2-[(4-chloro-3-methylphenyl)amino]-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6094572.png)
![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B6094582.png)
![4-fluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B6094599.png)
![methyl 3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B6094606.png)
![2-methyl-4-[5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-2-thienyl]-3-butyn-2-ol](/img/structure/B6094614.png)
![5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6094622.png)
![1-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6094635.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6094639.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6094648.png)
![ethyl 4-(3-methoxybenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6094665.png)
![2-chloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6094670.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthamide](/img/structure/B6094678.png)
